2-(5-Amino-4-methylpyridin-2-yloxy)ethanol 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17806689
InChI: InChI=1S/C8H12N2O2/c1-6-4-8(12-3-2-11)10-5-7(6)9/h4-5,11H,2-3,9H2,1H3
SMILES:
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

2-(5-Amino-4-methylpyridin-2-yloxy)ethanol

CAS No.:

Cat. No.: VC17806689

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Amino-4-methylpyridin-2-yloxy)ethanol -

Specification

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name 2-(5-amino-4-methylpyridin-2-yl)oxyethanol
Standard InChI InChI=1S/C8H12N2O2/c1-6-4-8(12-3-2-11)10-5-7(6)9/h4-5,11H,2-3,9H2,1H3
Standard InChI Key GPXJXZHFPGOFSJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1N)OCCO

Introduction

Structural Characteristics of 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol

Molecular Architecture

The compound features a pyridine ring substituted at position 2 with an ethoxyethanol group (OCH2CH2OH-\text{O}-\text{CH}_2-\text{CH}_2-\text{OH}) and at positions 4 and 5 with a methyl group and an amino group, respectively . The SMILES notation Cc1cc(OCCO)ncc1N\text{Cc1cc(OCCO)ncc1N} succinctly captures this arrangement, highlighting the connectivity of the substituents (Figure 1) .

Table 1: Key Structural Data

PropertyValueSource
Molecular formulaC8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2
Molecular weight168.19 g/mol
Hybridization of pyridine Nsp2sp^2

The amino group at position 5 and the hydroxyl group on the ethanol side chain enable hydrogen bonding, influencing the compound’s solubility and crystallization behavior .

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol typically involves nucleophilic substitution reactions. A plausible method, inferred from related compounds, involves reacting 5-amino-4-methylpyridin-2-ol with ethylene oxide or a bromoethanol derivative under basic conditions .

Table 2: Representative Reaction Conditions

ReactantReagent/ConditionsYield
5-Amino-4-methylpyridin-2-olEthylene oxide, NaOH, ethanol~54%
2-Chloro-5-amino-4-methylpyridineEthylene glycol, K₂CO₃~60%

Purification is commonly achieved via recrystallization from ethanol, yielding orange prismatic crystals .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups. It is soluble in polar aprotic solvents (e.g., DMSO, ethanol) but exhibits limited solubility in nonpolar solvents like hexane . Stability studies indicate susceptibility to oxidation at the amino group under acidic conditions, necessitating storage in inert atmospheres.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N stretch), and 1050 cm⁻¹ (C–O–C ether stretch) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6): δ 2.20 (s, 3H, CH₃), 3.60 (t, 2H, CH₂OH), 4.40 (t, 2H, OCH₂), 6.70 (s, 1H, pyridine-H) .

Chemical Reactivity and Functionalization

Amino Group Reactivity

The primary amino group undergoes typical reactions:

  • Acylation: Reacts with acetyl chloride to form NN-acetyl derivatives.

  • Diazotization: Forms diazonium salts under acidic conditions, enabling coupling reactions for azo dye synthesis.

Hydroxyl Group Modifications

The ethanol side chain can be oxidized to a carboxylic acid or esterified with acyl chlorides. These transformations enhance the compound’s utility in drug design, enabling prodrug strategies.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesApplications
2-(4-Amino-5-methylpyridin-2-yl)ethan-1-olEthanol chain at position 2 vs. ether linkageMineralocorticoid antagonism
3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-olLonger propyl chainMaterial science

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